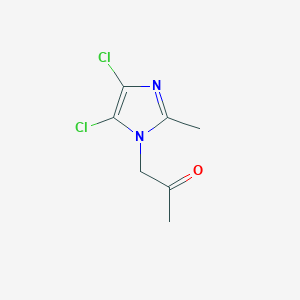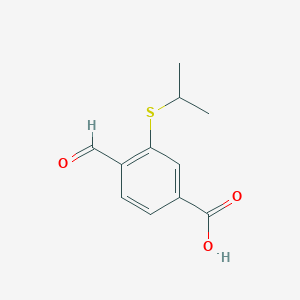
1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one” is a chemical compound with the molecular formula C7H8Cl2N2O. It has an average mass of 207.057 Da and a monoisotopic mass of 206.001373 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activities. These compounds exhibit promising results in the search for new antitumor drugs, with some already advancing past preclinical testing stages. The structural diversity of these compounds allows for the synthesis of molecules with varied biological properties, hinting at the potential antitumor applications of closely related imidazole compounds like 1-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)propan-2-one (Iradyan et al., 2009).
Zeolite Imidazolate Frameworks (ZIFs)
Zeolite imidazolate frameworks (ZIFs) represent a subclass of metal-organic frameworks (MOFs) that have attracted significant attention for their unique properties and applications. ZIFs, incorporating imidazole linkers, have been explored for various uses, including gas storage, separation, and catalysis. The research into ZIFs, especially those incorporating transition metals, highlights the broader potential of imidazole-based compounds in material science and engineering, suggesting avenues for the application of this compound in developing new materials or catalytic processes (Sankar et al., 2019).
Imidazole as an Antimicrobial Agent
Imidazole and its derivatives have been extensively studied for their antimicrobial properties. They serve as the basis for manufacturing antifungal drugs like ketoconazole and clotrimazole and are intermediaries in synthesizing some pesticides and insecticides. This literature review emphasizes imidazole's role as an effective drug against microbial resistance, suggesting the potential for this compound to contribute to this field. Future studies could focus on synthesizing new imidazole derivatives to combat emerging strains of organisms, indicating a research avenue for the compound (American Journal of IT and Applied Sciences Research, 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives may inhibit specific enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with bacterial cell wall synthesis in the case of antibacterial activity, or they might inhibit specific enzymes in metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of imidazole derivatives can include the inhibition of cell growth, induction of cell death, or modulation of cell signaling pathways, among others .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-(4,5-dichloro-2-methylimidazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12)3-11-5(2)10-6(8)7(11)9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGOUTZSSFROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)
![2-[[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2724113.png)





